(2-Bromovinyl)trimethylsilane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Bromovinyl)trimethylsilane can be synthesized through various methods. One common method involves the reaction of vinyl bromide with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
(2-Bromovinyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as alkyl or aryl groups.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: The double bond in this compound can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl lithium compounds, Grignard reagents, and organozinc compounds.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with ligands like triphenylphosphine.
Addition Reactions: Reagents like hydrogen halides, halogens, and organometallic compounds are used.
Major Products Formed
Substitution Reactions: The major products are substituted vinyltrimethylsilanes.
Coupling Reactions: The products are typically alkenes or alkynes with extended carbon chains.
Addition Reactions: The products include halogenated or organometallic derivatives of vinyltrimethylsilane.
Scientific Research Applications
(2-Bromovinyl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Bromovinyl)trimethylsilane involves its ability to participate in various chemical reactions. The presence of the bromine atom and the trimethylsilyl group allows it to undergo substitution, coupling, and addition reactions. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
(1-Bromovinyl)trimethylsilane: Similar in structure but with the bromine atom attached to a different carbon atom.
2-Bromoallyltrimethylsilane: Contains an additional carbon atom in the vinyl group.
Bromotrimethylsilane: Lacks the vinyl group and has different reactivity.
Uniqueness
(2-Bromovinyl)trimethylsilane is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form carbon-carbon bonds and its reactivity with various nucleophiles and electrophiles make it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
2-bromoethenyl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrSi/c1-7(2,3)5-4-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXCNOSKBLGEMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C=CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929562 | |
Record name | (2-Bromoethenyl)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13682-94-5, 41309-43-7 | |
Record name | (2-Bromoethenyl)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Bromovinyl)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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